molecular formula C24H22N6O B3500450 6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B3500450
M. Wt: 410.5 g/mol
InChI Key: UQGLBNUMMKYHSW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include a pyridine ring, a piperazine ring, and a quinoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyridine and quinoline rings are often formed through condensation reactions, while piperazine rings can be formed through a variety of methods, including the reaction of amines with dichloroethane .


Molecular Structure Analysis

The presence of multiple nitrogen-containing rings in this compound suggests that it could participate in a variety of chemical reactions, particularly those involving the donation of electron density from nitrogen to other atoms .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially participate in a wide variety of chemical reactions. The pyridine and quinoline rings could act as bases or nucleophiles, while the piperazine ring could potentially be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any potential stereochemistry. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature and soluble in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its effects would likely depend on the specific context in which it’s used, such as the type of biological system or chemical reaction it’s involved in .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as the results of any biological testing. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

(6-methyl-2-pyridin-2-ylquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O/c1-17-6-7-20-18(15-17)19(16-22(28-20)21-5-2-3-8-25-21)23(31)29-11-13-30(14-12-29)24-26-9-4-10-27-24/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGLBNUMMKYHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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